In Vitro Antioxidant Potency: Vanillyl Nonanoate vs. Dihydrocapsiate and BHT
In a comparative study, vanillyl nonanoate demonstrated an IC50 of 2.5 nmol for preventing FeCl3-induced oxidation of linoleic acid, which was slightly more potent than dihydrocapsiate (IC50 = 3.0 nmol) but less potent than the synthetic antioxidant BHT (IC50 = 1.9 nmol) [1]. Capsiate was tested but its IC50 was not explicitly provided in this assay; however, the study notes capsiate and dihydrocapsiate are 'devoid of pro-oxidant activity' unlike capsaicin [1].
| Evidence Dimension | Inhibition of FeCl3-induced linoleic acid oxidation (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 nmol |
| Comparator Or Baseline | Dihydrocapsiate: IC50 = 3.0 nmol; BHT: IC50 = 1.9 nmol |
| Quantified Difference | 17% more potent than dihydrocapsiate (lower IC50); 32% less potent than BHT |
| Conditions | In vitro assay: 2 mM linoleic acid in SDS micelles, 50 µM FeCl3, 37°C, 24 h; oxidation measured by TBARS |
Why This Matters
For researchers seeking a non-pungent antioxidant scaffold with balanced potency, vanillyl nonanoate offers a quantifiable advantage over dihydrocapsiate in this specific in vitro model.
- [1] Rosa, A., Deiana, M., Casu, V., Paccagnini, S., Appendino, G., Ballero, M., & Dessi, M. A. (2002). Antioxidant Activity of Capsinoids. Journal of Agricultural and Food Chemistry, 50(25), 7396–7401. View Source
